2-(4-fluoro-3-nitrophenyl)propan-2-ol 2-(4-fluoro-3-nitrophenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1934670-90-2
VCID: VC11496843
InChI: InChI=1S/C9H10FNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3
SMILES:
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol

2-(4-fluoro-3-nitrophenyl)propan-2-ol

CAS No.: 1934670-90-2

Cat. No.: VC11496843

Molecular Formula: C9H10FNO3

Molecular Weight: 199.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(4-fluoro-3-nitrophenyl)propan-2-ol - 1934670-90-2

Specification

CAS No. 1934670-90-2
Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
IUPAC Name 2-(4-fluoro-3-nitrophenyl)propan-2-ol
Standard InChI InChI=1S/C9H10FNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3
Standard InChI Key JRATVYBIWIIGSU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC(=C(C=C1)F)[N+](=O)[O-])O

Introduction

2-(4-Fluoro-3-nitrophenyl)propan-2-ol is an organic compound with a molecular formula that has been reported differently across sources. Initially, it was noted as C9H10FNO3, but other sources suggest it might be C7H6FNO, indicating a discrepancy in the molecular structure or formula . This compound features a fluorinated aromatic ring and a secondary alcohol functional group, which significantly influence its chemical properties and biological activity.

Biological Activity

The biological activity of 2-(4-fluoro-3-nitrophenyl)propan-2-ol is largely determined by its structural features. The nitro group may impart antibacterial or anticancer properties, while the fluorine atom enhances metabolic stability and lipophilicity. These characteristics make this compound of interest in medicinal chemistry, particularly as a lead compound for drug development targeting various diseases.

Applications

This compound has various applications across multiple fields:

  • Medicinal Chemistry: It is studied for its potential as a lead compound in drug development.

  • Biological Research: Its interactions with biological targets are crucial for understanding its potency and selectivity.

Comparison with Similar Compounds

A comparison with similar compounds highlights the unique aspects of 2-(4-fluoro-3-nitrophenyl)propan-2-ol:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-3-nitrophenolNitro group on phenol ringStronger hydrogen bonding due to hydroxyl group
1-(4-Fluorophenyl)propan-2-olFluorine on phenyl ring; no nitro groupDifferent biological activity profile
2-Amino-1-(4-fluoronitrophenyl)ethanolAmino group instead of hydroxylPotentially different pharmacological effects

Research Findings

Research into the interactions of 2-(4-fluoro-3-nitrophenyl)propan-2-ol with biological targets has shown that its nitro and hydroxyl groups can engage in hydrogen bonding and π-stacking interactions with enzymes and receptors. These interactions are crucial for understanding how modifications to the compound's structure can affect its potency and selectivity in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator